XY1 is a close analog of SGC707 that is completely inactive against PRMT3 at concentrations as high as 100 µM. It is intended to be used as a negative control for SGC707 in studies involving PRMT3 action. See the Structural Genomics Consortium (SGC) website for more information. Note: SGC707 is a potent, selective allosteric inhibitor of PRMT3 (IC50 = 50 nM). It inhibits the methylation of histones in cells with an IC50 value below 1 µM.
Compound Description: VMA-10-21 is a quinazoline derivative exhibiting promising antimicrobial activity against opportunistic microorganisms []. Studies on rats demonstrated its low toxicity with an LD50 of 5000 mg/kg []. Despite its low toxicity, alterations in hematological and biochemical parameters suggest a need for further investigation of its potential effects on hematopoietic and hepatobiliary systems [].
Relevance: Both VMA-10-21 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea belong to the class of urea derivatives, sharing the core urea linkage (-NH-CO-NH-) in their structures. They also both feature a substituted aromatic ring system (quinazoline in VMA-10-21 and naphthalene in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea) and a substituted nitrogen-containing heterocycle (phenylpiperazine in VMA-10-21 and pyrrolidine in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea). [] https://www.semanticscholar.org/paper/39424fb8f7b4cd21c951ad0afb2887e3afd83f4b
Compound Description: This compound represents a novel class of molecules integrating phenothiazine and azetidinone moieties, aiming to leverage the potential synergistic effects of these pharmacophores []. While specific biological data for this compound are not provided, its design rationale highlights the exploration of novel structural combinations for enhanced activity [].
Relevance: This compound shares the urea linkage and an ethyl linker attached to the urea nitrogen with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea. Additionally, both molecules contain a bicyclic aromatic system linked to the urea group, although the specific systems differ (phenothiazine in the related compound and naphthalene in the target compound) [].
Compound Description: This compound, investigated for its potential nephroprotective activity, is a derivative of 2-oxoindolin-3-glyoxylic acid, known for its neurotropic, cardioprotective, and hepatoprotective properties []. While it demonstrated antiproteinuric effects in glycerol-induced kidney damage in rats, it did not significantly improve other renal function parameters [].
Relevance: This compound contains a naphthalene ring system directly attached to a nitrogen atom, a structural feature shared with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. This shared moiety suggests potential similarities in their physicochemical properties and binding affinities to certain biological targets.
3-[2-(Pyrrolidin-1-yl)ethyl]indoles
Compound Description: This class of compounds, specifically the derivative 3-[2-(pyrrolidin-1-yl)ethyl]indole (3b), displays high selectivity for the h5-HT1D receptor over the h5-HT1B receptor []. This selectivity is a desirable characteristic for potential antimigraine drugs, as it may minimize side effects associated with h5-HT1B receptor activation [].
Relevance: Compounds in this class share the 2-(pyrrolidin-1-yl)ethyl substituent with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. The presence of this common structural element indicates potential similarities in their binding interactions with biological targets and pharmacological profiles.
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt
Compound Description: This compound emerged as a potent and selective αvβ6 integrin inhibitor with potential for inhaled treatment of idiopathic pulmonary fibrosis []. Its high affinity for αvβ6, long dissociation half-life, high solubility, and favorable pharmacokinetic properties make it a promising candidate for further clinical development [].
Relevance: This compound shares the structural motif of a substituted pyrrolidine ring connected to an ethyl linker, which is also present in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. The commonality in this structural element suggests potential similarities in their interactions with biological targets, particularly those involving hydrophobic interactions and hydrogen bonding.
Compound Description: S1RA is a potent and selective σ(1) receptor antagonist, demonstrating antinociceptive effects in various pain models []. Its favorable pharmacological and pharmacokinetic properties have led to its selection as a clinical candidate for the treatment of neurogenic pain [].
Relevance: Both S1RA and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea contain a naphthalene ring system linked to a heterocyclic moiety via an ethyl spacer []. This structural similarity suggests potential commonalities in their physicochemical properties, particularly lipophilicity and conformational flexibility.
Compound Description: This novel organoselenium compound was designed as a potential anticancer agent by combining structural features of Ethaselen (a thioredoxin reductase 1 inhibitor) and Carmustine (a DNA cross-linking agent) []. It exhibits good solubility, targetability, low toxicity, and promising antitumor activity, potentially attributed to synergistic effects [].
Relevance: Compound 4a-1 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea share the common structural motif of a urea linkage connected to a substituted ethyl chain []. This structural similarity may contribute to similarities in their pharmacokinetic profiles, particularly their absorption and distribution properties.
Compound Description: As part of a structure-activity relationship study based on the lead compound 4a-1, 4b-1 demonstrated enhanced antitumor activities against various cancer cell lines, including Mia PaCa-2, PANC-1, RKO, and LoVo []. Its improved potency highlights the significance of the 6-fluoro substitution on the benzoselenazol ring for anticancer activity [].
Relevance: Both 4b-1 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea share a urea moiety linked to a substituted ethyl group []. This structural resemblance suggests potential similarities in their pharmacokinetic properties, especially their metabolic stability and excretion profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vildagliptin (LAF237) is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. It is used to manage type II diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired. By inhibiting DPP-4, vildagliptin prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels. Elevated levels of GLP-1 and GIP consequently results in improved glycemic control. In clinical trials, vildagliptin has a relatively low risk of hypoglycemia. Oral vildagliptin was approved by the European Medicines Agency in 2008 for the treatment of type II diabetes mellitus in adults as monotherapy or in combination with [metformin], a sulfonylurea, or a thiazolidinedione in patients with inadequate glycemic control following monotherapy. It is marketed as Galvus. Vildagliptin is also available as Eucreas, a fixed-dose formulation with metformin for adults in who do not adequately glycemic control from monotherapy. Vildagliptin is currently under investigation in the US. Vildagliptin is a cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Vildagliptin's cyano moiety undergoes hydrolysis and this inactive metabolite is excreted mainly via the urine. A pyrrolidine-carbonitrile derivative and potent inhibitor of DIPEPTIDYL PEPTIDASE 4 that is used in the treatment of TYPE 2 DIABETES MELLITUS.
Vimirogant, also known as AGN-242428 and VTP-43742, is a potent, selective and orally active RORγt inhibitor for the treatment of autoimmune disorders, including multiple sclerosis and psoriasis.
Vilazodone hydrochloride is a hydrochloride obtained by reaction of vilazodone with one equivalent of hydrochloric acid. Used for the treatment of major depressive disorder. It has a role as an antidepressant, a serotonin uptake inhibitor and a serotonergic agonist. It contains a vilazodone(1+). A benzofuran, indole, and piperazine derivative that functions as a SEROTONIN UPTAKE INHIBITOR and partial SEROTONIN 5-HT1 RECEPTOR AGONIST. It is used as an ANTIDEPRESSIVE AGENT. See also: Vilazodone (has active moiety).
Eburnamonine is an alkaloid. Vinburnine is a natural product found in Rauvolfia serpentina, Aspidosperma quebracho-blanco, and other organisms with data available.